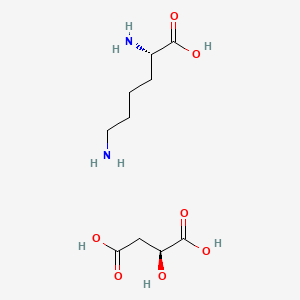

L-Lysine L-Malate

説明

特性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S)-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZSZGALRFJKBT-KNIFDHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992102 | |

| Record name | 2-Hydroxybutanedioic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71555-10-7 | |

| Record name | L-Lysine, (2S)-2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71555-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071555107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine (S)-maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2V74GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of L-Lysine L-Malate

This guide provides a comprehensive overview of the chemical and physical properties of L-Lysine L-Malate, a salt formed from the essential amino acid L-lysine and the dicarboxylic acid L-malic acid. This document is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this compound in pharmaceuticals and other advanced formulations.

Introduction: The Rationale for L-Lysine L-Malate in Pharmaceutical Development

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of a salt can significantly impact the API's solubility, stability, bioavailability, and manufacturability. L-Lysine, an essential amino acid, offers several advantages as a salt-forming agent. Its basic side chain can readily form salts with acidic compounds, and its inherent biocompatibility and physiological role make it an attractive choice for pharmaceutical formulations.[1]

L-Malic acid, a key intermediate in the citric acid cycle, is a naturally occurring dicarboxylic acid that is also well-tolerated by the human body.[2] The combination of L-lysine and L-malic acid to form L-Lysine L-Malate presents a unique opportunity to modulate the properties of acidic APIs or to utilize the salt itself for its potential physiological benefits.

This guide will delve into the fundamental chemical and physical characteristics of L-Lysine L-Malate, providing both established data and inferred properties based on the analysis of its constituent molecules and related compounds. Furthermore, it will outline detailed experimental protocols for the comprehensive characterization of this promising pharmaceutical salt.

Chemical Properties and Synthesis

Molecular Structure and Identification

L-Lysine L-Malate is an ionic salt formed through the acid-base reaction between the basic amino acid L-lysine and the acidic L-malic acid. The primary interaction involves the protonation of the amino groups of L-lysine by the carboxylic acid groups of L-malic acid.

| Property | Value | Source |

| Chemical Name | (2S)-2,6-diaminohexanoic acid; (2S)-2-hydroxybutanedioic acid | [3] |

| Synonyms | L-Lysine (S)-maleate, Lysine Malate | [3] |

| CAS Number | 71555-10-7 | [3] |

| Molecular Formula | C₁₀H₂₀N₂O₇ | [3] |

| Molecular Weight | 280.28 g/mol | [3] |

Synthesis of L-Lysine L-Malate

The synthesis of L-Lysine L-Malate is a straightforward acid-base reaction. A typical laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of L-Lysine L-Malate

-

Dissolution of Reactants:

-

Dissolve one molar equivalent of L-lysine in a minimal amount of purified water with gentle heating and stirring.

-

In a separate vessel, dissolve one molar equivalent of L-malic acid in a minimal amount of purified water.

-

-

Reaction:

-

Slowly add the L-malic acid solution to the L-lysine solution with continuous stirring at room temperature.

-

Monitor the pH of the resulting solution. The final pH should be close to neutral.

-

-

Crystallization:

-

Concentrate the resulting solution under reduced pressure to induce crystallization.

-

Alternatively, an anti-solvent such as ethanol or isopropanol can be added to the aqueous solution to precipitate the salt.

-

-

Isolation and Drying:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the anti-solvent to remove any unreacted starting materials.

-

Dry the crystals under vacuum at a temperature not exceeding 40°C to obtain the final product.

-

Causality Behind Experimental Choices: The use of minimal water ensures a high concentration of reactants to drive the reaction and facilitate crystallization. Slow addition of the acid prevents localized pH changes and ensures uniform salt formation. The choice of anti-solvent and drying conditions is crucial to obtain a crystalline, solvent-free product.

Physical Properties

Appearance and Solubility

L-Lysine L-Malate is typically a white to off-white crystalline powder.[4] It is expected to be freely soluble in water, owing to the ionic nature of the salt and the high solubility of its parent compounds. L-lysine itself has a high solubility in water.[5]

Melting Point and Thermal Stability

The melting point of L-Lysine L-Malate is reported to be greater than 220°C with decomposition.[1] The thermal stability of the salt is a critical parameter for pharmaceutical processing, such as milling and granulation.

Experimental Protocol: Thermal Analysis by TGA and DSC

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of L-Lysine L-Malate into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of L-Lysine L-Malate into an aluminum pan and hermetically seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Expected Insights: TGA will reveal the temperature at which the compound begins to decompose, indicated by a significant weight loss.[6] DSC will show endothermic or exothermic events, such as melting, desolvation, or decomposition.[7] For comparison, L-lysine shows complex decomposition behavior, often influenced by the presence of water.[3]

Diagram: Workflow for Thermal Analysis

Caption: Workflow for the thermal characterization of L-Lysine L-Malate.

Hygroscopicity and Stability

L-lysine is known to be hygroscopic and can form hydrates.[8][9] Therefore, it is crucial to assess the hygroscopicity of L-Lysine L-Malate to determine appropriate storage and handling conditions.

Experimental Protocol: Gravimetric Sorption Analysis

-

Place a known amount of L-Lysine L-Malate in a controlled humidity chamber.

-

Expose the sample to a range of relative humidity (RH) levels (e.g., 10% to 90% RH) at a constant temperature (e.g., 25°C).

-

Monitor the change in mass of the sample over time at each RH level until equilibrium is reached.

-

Plot the percentage weight gain against the RH to generate a sorption isotherm.

Causality Behind Experimental Choices: This method directly measures the interaction of the material with water vapor, providing a clear indication of its tendency to absorb moisture from the environment.

A study on the degradation kinetics of lysine hydrochloride solutions showed that degradation follows zero-order kinetics and is influenced by temperature and pH.[10] This suggests that the stability of L-Lysine L-Malate in solution will also be pH and temperature-dependent.

Spectroscopic and Crystallographic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming salt formation. The FTIR spectrum of L-Lysine L-Malate is expected to show characteristic bands from both the lysine and malate moieties.

Expected Spectral Features:

-

O-H stretching: A broad band in the region of 3500-3000 cm⁻¹ corresponding to the hydroxyl group of malic acid and N-H stretching of the amino groups of lysine.

-

C-H stretching: Bands in the region of 3000-2800 cm⁻¹ from the aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ from the carboxylic acid groups of malic acid. The formation of the carboxylate salt with lysine will result in a shift of this band to a lower wavenumber (around 1600-1550 cm⁻¹).

-

N-H bending: Bands in the region of 1650-1500 cm⁻¹ corresponding to the bending vibrations of the amino groups.

A study on L-lysine semi-maleate provides a good reference for the expected spectral features of a lysine-dicarboxylic acid salt.[4]

Diagram: Expected FTIR Functional Group Regions

Caption: Key functional group regions in the expected FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of L-Lysine L-Malate in solution.

Experimental Protocol: NMR Analysis

-

Dissolve approximately 10 mg of L-Lysine L-Malate in 0.6 mL of deuterium oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Assign the peaks based on the known chemical shifts of L-lysine and L-malic acid.[11][12]

Expected Chemical Shifts (in D₂O):

-

L-Lysine:

-

α-CH: ~3.7 ppm

-

β, γ, δ-CH₂: ~1.4-1.9 ppm

-

ε-CH₂: ~3.0 ppm

-

-

L-Malic Acid:

-

CH(OH): ~4.4 ppm

-

CH₂: ~2.7-2.9 ppm

-

The exact chemical shifts may vary slightly due to the ionic interaction between the two molecules.

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction

-

Gently grind a small amount of L-Lysine L-Malate to a fine powder.

-

Mount the powder on a sample holder.

-

Acquire the PXRD pattern over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation.

-

Analyze the resulting diffractogram for characteristic peaks, which indicate a crystalline structure.

Analytical Methodologies

The development of a robust analytical method is essential for the quality control and quantification of L-Lysine L-Malate in various matrices. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Experimental Protocol: HPLC Method for Quantification

-

Chromatographic Conditions (starting point for method development):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column.[13]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or a more specific method like fluorescence detection after derivatization.[14]

-

Injection Volume: 10 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, range, specificity, and robustness.

Diagram: HPLC Analysis Workflow

Caption: General workflow for the quantification of L-Lysine L-Malate by HPLC.

Applications in Drug Development

L-Lysine L-Malate holds significant promise in pharmaceutical formulations, primarily as an excipient to enhance the properties of APIs or as a component in drug delivery systems.

Solubility and Permeability Enhancement

L-lysine has been investigated as an excipient to improve the solubility and permeability of poorly soluble drugs (BCS Class II and IV).[1] The formation of a salt or complex with L-lysine can disrupt the crystal lattice of the drug, leading to a significant increase in its aqueous solubility and dissolution rate.[1] This can, in turn, enhance the bioavailability of the drug.

Controlled Release Formulations

L-lysine and its derivatives are being explored for their use in controlled-release drug delivery systems.[15][16] The ionic nature of L-Lysine L-Malate could be exploited to modulate the release of a drug from a formulation matrix. For instance, it could be incorporated into hydrogels or microparticles to control the release profile of an entrapped API.

Potential Therapeutic Applications

Both L-lysine and L-malic acid have their own physiological roles. L-lysine is an essential amino acid involved in protein synthesis and other metabolic processes.[11] L-malic acid is a key component of the Krebs cycle.[2] While the therapeutic potential of the combined salt has not been extensively studied, it could be explored in nutritional supplements or as an adjunct therapy in conditions where supplementation with both compounds is beneficial.

Conclusion

L-Lysine L-Malate is a promising pharmaceutical salt with the potential to address some of the challenges in drug formulation and development. Its favorable physicochemical properties, derived from its constituent biocompatible molecules, make it an attractive candidate for enhancing the solubility and bioavailability of poorly soluble drugs and for use in advanced drug delivery systems. While there is a need for more in-depth characterization of this specific salt, the methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock its full potential.

References

- Harris, K. D. M., & Tremayne, M. (2015). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids.

- Gomes, R. A., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4192.

-

ResearchGate. (n.d.). DSC thermograms of (A) bare Fe3O4, (B) pure L-Lysine, (C) F-Lys NPs. Retrieved from [Link]

- Stagi, L., et al. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Scientific Reports, 12(1), 19688.

-

ResearchGate. (n.d.). FTIR absorption spectra in the 1800–1500 cm⁻¹ range of l-lysine after. Retrieved from [Link]

- Wathier, M., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.

- Wang, Y., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of Pharmaceutical and Biomedical Analysis, 98, 13-19.

-

PubChem. (n.d.). Lysine Malate. Retrieved from [Link]

-

PubChem. (n.d.). L-Lysine. Retrieved from [Link]

- Zhang, X., et al. (2021). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. Biotechnology for Biofuels, 14(1), 1-13.

- Nokhodchi, A., et al. (2018). Investigation Into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Journal of Pharmaceutical Sciences, 107(6), 1599-1609.

-

ResearchGate. (n.d.). The FTIR spectra of the pure lysine and the filtrate solutions of the. Retrieved from [Link]

- D'Amora, M., et al. (2023). Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement. Pharmaceutics, 15(2), 479.

-

SIELC Technologies. (n.d.). HPLC UV Method for Analysis of Lysine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (n.d.). TG/DTG and DSC curves of the L-lysine obtained in dynamic air (50 mL min). Retrieved from [Link]

- Lukasheva, E. V., & Berezov, T. T. (2002). L-Lysine alpha-oxidase: physicochemical and biological properties. Biochemistry (Moscow), 67(10), 1152-1158.

-

Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]

- Islam, M. R., et al. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.

-

ResearchGate. (n.d.). (PDF) L-Lysine α-Oxidase: Physicochemical and Biological Properties. Retrieved from [Link]

-

D'Amora, M., et al. (2023). Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement. MDPI. Retrieved from [Link]

-

NP-MRD. (n.d.). Showing NP-Card for L-Lysine (NP0000253). Retrieved from [Link]

-

CD Formulation. (n.d.). L-Lysine. Retrieved from [Link]

-

UCL Discovery. (n.d.). Identification and Crystal Structure Determination of New Hydrate Phases of. Retrieved from [Link]

- Hudson, E. P., et al. (2017). Engineering photosynthetic production of L-lysine. Metabolic engineering, 44, 196-204.

- Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.

-

ResearchGate. (n.d.). ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

- Kar, M., et al. (2019). Design of l -Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega, 4(7), 12345-12356.

-

Gomes, R. A., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. Retrieved from [Link]

-

PharmaCompass. (n.d.). L-Lysine Excipient. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, spectroscopy and thermal analysis of rare earth picrate complexes with L-lysine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of optimum pH for lysine production from B. flavum. Retrieved from [Link]

- Li, Y., et al. (2023). Optimization of Solid Lipid Microcapsule Matrix for Enhanced Release and Bioavailability of L-Lysine in Swine. Animals, 13(12), 2023.

Sources

- 1. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth, spectral, thermal, optical, mechanical and etching studies of l-lysine semi-maleate (l-LSM) single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Lysine(56-87-1) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Biological functions of L-Lysine L-Malate in cellular processes

Bioenergetic and Anabolic Synergies: A Technical Guide to L-Lysine L-Malate

Abstract

This technical guide analyzes the biological function and therapeutic potential of L-Lysine L-Malate , a salt comprised of the essential amino acid L-Lysine and the dicarboxylic acid L-Malate. While often marketed as a generic ergogenic aid, the cellular utility of this compound lies in its dissociation into two distinct but synergistic metabolic modulators. This guide dissects the mechanism of action, focusing on mitochondrial bioenergetics (TCA cycle flux), fatty acid oxidation (carnitine biosynthesis), and nitrogen homeostasis. It provides researchers with a validated framework for experimental verification using mitochondrial respiration assays.

Chemical Identity & Dissociation Kinetics

L-Lysine L-Malate (CAS: 71555-10-7) serves as a stoichiometric delivery vehicle. Upon dissolution in physiological media, it dissociates completely, yielding L-Lysine cations and L-Malate anions. The salt form offers superior solubility and bioavailability compared to free base lysine or malic acid, stabilizing the pH profile during gastric transit.

-

Molecular Formula:

-

Physiological Fate:

-

L-Lysine (

): Transported via cationic amino acid transporters (CAT-1/CAT-2). -

L-Malate (

): Transported via dicarboxylate carriers (NaDC1/NaDC3) and mitochondrial dicarboxylate carriers (DIC).

-

Mechanistic Integration: The "Dual-Fuel" Hypothesis

The therapeutic value of L-Lysine L-Malate is predicated on the simultaneous upregulation of substrate transport (Lysine-derived Carnitine) and oxidative capacity (Malate-driven TCA flux).

The Malate Component: The Metabolic Spark

L-Malate is a critical intermediate in the Citric Acid (TCA) Cycle.[1][2] Its exogenous administration primes the mitochondrial engine through two pathways:

-

Anaplerosis: Malate enters the mitochondria and is converted to Oxaloacetate (OAA) by Malate Dehydrogenase (MDH).[3] High OAA levels ensure that Acetyl-CoA (from glycolysis or beta-oxidation) is efficiently condensed into Citrate, preventing cycle stalling.

-

Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (NADH) from the cytosol into the mitochondrial matrix, bypassing the inner mitochondrial membrane's impermeability to NADH.[3] This directly fuels Complex I of the Electron Transport Chain (ETC), enhancing ATP production.

The Lysine Component: The Fuel Line

L-Lysine is the obligate precursor for L-Carnitine biosynthesis.

-

Pathway: Lysine

Trimethyllysine -

Function: Long-chain fatty acids cannot penetrate the mitochondrial inner membrane. Carnitine acts as the "shuttle bus" (via Carnitine Palmitoyltransferase I/II), transporting fatty acids into the matrix for

-oxidation. -

Significance: Without sufficient Lysine (and subsequently Carnitine), the "spark" provided by Malate has no "fuel" (fatty acids) to burn efficiently during endurance states.

Pathway Visualization

The following diagram illustrates the convergence of these two mechanisms.

Caption: Convergence of L-Lysine (lipid transport) and L-Malate (anaplerosis) in mitochondrial ATP production.

Experimental Validation Protocols

To rigorously assess the efficacy of L-Lysine L-Malate, researchers should utilize a Mitochondrial Stress Test . This protocol measures the Oxygen Consumption Rate (OCR) in live cells, quantifying basal respiration, ATP production, and maximal respiratory capacity.

Protocol: Seahorse XF Mitochondrial Stress Test (Adapted)

Objective: Determine if L-Lysine L-Malate supplementation enhances maximal respiratory capacity compared to controls.

Materials:

-

Cell Line: C2C12 Myoblasts (Skeletal muscle model).

-

Compound: L-Lysine L-Malate (dissolved in assay medium, pH adjusted to 7.4).

-

Instrument: Seahorse XFe96 Analyzer.

Step-by-Step Methodology:

-

Seeding: Seed C2C12 cells at 10,000 cells/well in XF96 cell culture microplates. Differentiate into myotubes for 5 days.

-

Pre-Treatment (The Variable):

-

Assay Media Prep: On the day of assay, wash cells with unbuffered XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

-

Injection Strategy (The Stress Test):

-

Port A: Oligomycin (1.5 µM). Inhibits ATP synthase. (Measures ATP-linked respiration).

-

Port B: FCCP (1.0 µM). Uncoupler. (Collapses proton gradient to measure Maximal Respiration).

-

Port C: Rotenone/Antimycin A (0.5 µM). Inhibits Complex I/III. (Shuts down mitochondrial respiration to determine non-mitochondrial oxygen consumption).

-

-

Data Analysis:

-

Calculate Spare Respiratory Capacity (Maximal Respiration minus Basal Respiration).

-

Hypothesis: Group D (Salt) should show statistically higher Spare Respiratory Capacity than Groups B or C individually due to the synergistic availability of OAA (Malate) and fatty acid fuel availability (Lysine-Carnitine).

-

Assay Workflow Visualization

Caption: Workflow for measuring mitochondrial bioenergetics using Seahorse XF analysis.

Safety & Dosing Data

Based on toxicological reviews of the individual moieties and the salt form, the following safety parameters are established for research and clinical translation.

| Parameter | Value | Notes |

| NOAEL (Rat) | ~3.3 - 4.0 g/kg/day | Based on subchronic toxicity studies of L-Lysine HCl [1].[6] |

| Human Equivalent Dose | ~6.0 g/day | Provisional safe upper limit for chronic supplementation [2].[[“]] |

| LD50 (Oral, Rat) | > 5 g/kg | Generally Recognized as Safe (GRAS) category. |

| Adverse Effects | GI Distress | High doses (>10g) may cause osmotic diarrhea or nausea. |

| Contraindications | Renal Failure | Lysine competes with Arginine; caution in renal insufficiency. |

Conclusion

L-Lysine L-Malate represents more than a simple mineral salt; it is a bifunctional metabolic modulator . By simultaneously addressing the need for mitochondrial intermediates (via Malate/OAA) and lipid transport efficiency (via Lysine/Carnitine), it optimizes cellular bioenergetics. For drug development professionals, this compound offers a promising scaffold for formulations targeting sarcopenia, fatigue, and metabolic recovery.

References

-

Tsubuku, S., et al. (2004). "Thirteen-week oral toxicity study of L-lysine hydrochloride in rats." International Journal of Toxicology. Link

-

Hayamizu, K., et al. (2019).[9] "Safety assessment of L-lysine oral intake: a systematic review." Amino Acids.[6][7][[“]][9][10][11][12][13][14][15] Link

-

Wu, G., et al. (2023). "Integrative physiology of lysine metabolites." American Journal of Physiology-Cell Physiology. Link

-

Scholte, H.R. (2018). "The Malate-Aspartate Shuttle and NADH Transport." Biochemistry of Metabolism. Link

-

Weijzen, M.E., et al. (2022).[16] "Free amino acids are more readily available than intact protein but do not induce a differential effect on muscle protein synthesis rates."[11] The Journal of Nutrition. Link[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. consensus.app [consensus.app]

- 9. Safety assessment of L-lysine oral intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 11. nutrition.org [nutrition.org]

- 12. Lysine - Wikipedia [en.wikipedia.org]

- 13. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]

- 14. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and In Vitro Stability Assessment of L-Lysine L-Malate

A Technical Guide for Pharmaceutical and Nutraceutical Development

Executive Summary

This guide outlines the technical framework for evaluating the in vitro stability of L-Lysine L-Malate (CAS: 71555-10-7), a salt formed by the ionic interaction between the essential amino acid L-Lysine and the dicarboxylic L-Malic acid. While often utilized to enhance the solubility and bioavailability of lysine or to buffer gastric pH, this salt presents unique stability challenges—specifically regarding hygroscopicity and non-chromophoric detection.

This document moves beyond generic guidelines, applying ICH Q1A(R2) standards specifically to the chemical realities of this amino acid salt. It provides a self-validating roadmap for researchers to establish shelf-life, identify degradation pathways, and ensure biorelevant performance.

Part 1: The Chemical Basis of Stability

Molecular Architecture & Vulnerabilities

L-Lysine L-Malate is typically stabilized by a salt bridge between the

-

The Lysine Component: Highly polar and basic. Its primary instability risk is the Maillard reaction (if excipients contain reducing sugars) and oxidative deamination. It lacks a strong UV chromophore, making standard HPLC-UV detection at 254nm impossible.

-

The Malate Component: A dicarboxylic acid intermediate of the Krebs cycle. It is susceptible to dehydration (forming fumaric acid) under high thermal stress.

-

The Salt Bridge: Provides a higher melting point (>220°C) than the individual components, offering thermal protection.[1] However, the salt is hygroscopic . Moisture uptake is the primary vector for hydrolysis and physical instability (caking/deliquescence).

The "Blind Spot" in Detection

A common failure in stability studies for this compound is the reliance on standard UV detectors.[1] Neither Lysine nor Malate absorbs significantly above 210 nm.

-

Directive: Do not use UV detection for stability-indicating assays unless derivatization is employed.

-

Recommended Detection: Charged Aerosol Detection (CAD) or LC-MS/MS.

Part 2: Analytical Method Development (The Prerequisite)

Before initiating stress testing, you must validate a "Stability-Indicating Method" (SIM) capable of separating the parent salt from its degradation products.

Recommended Protocol: HILIC-CAD

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (C18) for this highly polar salt.

-

Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes (retains polar Lysine).

-

Detector: Charged Aerosol Detector (CAD).

-

Why CAD? It provides universal response independent of chemical structure, critical for quantifying the non-chromophoric Lysine and Malate simultaneously without derivatization.

-

Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct analytical method, preventing wasted time on low-sensitivity UV methods.

Figure 1: Analytical method selection strategy highlighting the necessity of CAD or MS detection over standard UV for non-chromophoric amino acid salts.

Part 3: Forced Degradation (Stress Testing) Protocol

This section details the specific stress conditions required to map the degradation profile, compliant with ICH Q1A(R2) [1].

Stress Conditions Table

Perform these tests on the solid state (for humidity/thermal) and in solution (for hydrolysis/oxidation).

| Stress Type | Condition | Duration | Target Degradation | Mechanism of Failure |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% Loss | Decarboxylation of Malate; Salt dissociation. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% Loss | Racemization of L-Lysine; Amide hydrolysis. |

| Oxidation | 3% H₂O₂ at RT | 24 Hours | 5–20% Loss | N-oxide formation on Lysine; Malate oxidation. |

| Thermal (Solid) | 80°C (Dry Heat) | 7 Days | < 5% Loss | Peptide bond formation (dimerization); Anhydride formation. |

| Photostability | 1.2 million lux hours | -- | N/A | Generally stable, but required by ICH Q1B. |

Protocol: Oxidative Stress (Example Workflow)

-

Preparation: Dissolve L-Lysine L-Malate to a concentration of 1 mg/mL in water.

-

Stressing: Add 30% Hydrogen Peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store at ambient temperature (25°C) for 24 hours.

-

Quenching: Critical Step. Quench the reaction with 10% Sodium Metabisulfite solution to prevent damage to the HPLC column.

-

Analysis: Inject onto HILIC-CAD system. Compare against a fresh non-stressed standard.

Part 4: Biorelevant Stability (Simulated Digestion)

For oral formulations, stability in the gastrointestinal tract is a prerequisite for bioavailability. The salt must dissociate correctly without degrading into non-nutritive byproducts before absorption.

Simulated Gastric Fluid (SGF) Assay

-

Objective: Verify stability at pH 1.2 (stomach environment).

-

Reagent: USP Simulated Gastric Fluid (without pepsin, unless enzymatic stability is specifically being tested).

-

Procedure:

-

Prepare SGF: 2.0 g NaCl + 7.0 mL HCl, diluted to 1000 mL (pH ~1.2).

-

Incubate L-Lysine L-Malate (10 mg/mL) at 37°C with agitation (100 RPM).

-

Sample at T=0, 15, 30, 60, and 120 minutes.

-

Acceptance Criterion: >95% recovery of L-Lysine and L-Malic acid. Significant loss indicates acid-catalyzed degradation (unlikely for these moieties) or precipitation.

-

Simulated Intestinal Fluid (SIF) Assay

-

Objective: Verify stability at pH 6.8 (small intestine).

-

Reagent: USP Simulated Intestinal Fluid (Phosphate buffer pH 6.8).

-

Procedure:

-

Incubate at 37°C for 4 hours.

-

Note: At this pH, the salt is fully dissociated. The analysis confirms that the free amino acid does not degrade or complex with buffer ions.

-

Biorelevant Workflow Diagram

Figure 2: Sequential biorelevant stability testing workflow simulating the transit from gastric to intestinal environments.

Part 5: Data Interpretation & Acceptance Criteria

When analyzing the results from the studies above, use the following criteria to determine the stability profile.

-

Mass Balance: The sum of the assay value (parent compound) and degradation products should equal 100% ± 5%. If mass balance is lost, look for volatile degradation products (like CO₂ from decarboxylation) or adsorption to the container walls.

-

Stoichiometry Check: In the stability samples, the molar ratio of Lysine to Malate should remain constant (1:1). A drift in this ratio suggests one component is degrading faster than the other.

-

Physical Appearance:

-

Pass: White to off-white powder.

-

Fail: Yellowing (Maillard reaction) or deliquescence (moisture failure).

-

References

-

International Conference on Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] European Medicines Agency.[4] Link

-

PubChem. (2025).[6] Lysine Malate Compound Summary (CID 71749819). National Center for Biotechnology Information. Link

-

European Food Safety Authority (EFSA). (2022). Safety and efficacy of L-lysine monohydrochloride and concentrated liquid L-lysine.[7] EFSA Journal. Link

- Tsuruta, Y., et al. (1998). Determination of L-lysine and L-malate in pharmaceutical formulations. (Contextual reference for non-chromophoric detection methods).

-

ChemicalBook. (2025). L-Lysine L-Malate Physicochemical Properties.[6]Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ikev.org [ikev.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. youtube.com [youtube.com]

- 6. Lysine Malate | C10H20N2O7 | CID 71749819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Theoretical Modeling & Characterization of L-Lysine L-Malate Interactions

Executive Summary

This technical guide provides a rigorous framework for modeling the molecular interactions between L-Lysine and L-Malic acid.[1][2][3] As drug development increasingly moves toward salt selection to optimize solubility and bioavailability, understanding the fundamental thermodynamics of amino acid-organic acid salts is critical.[1] This document details the theoretical basis for L-Lysine L-Malate formation, outlines a self-validating computational protocol (DFT and MD), and provides experimental correlates for verification.

Physicochemical Rationale: The pKa Rule

The formation of a stable salt versus a co-crystal is primarily governed by the difference in pKa values between the basic and acidic centers (

Stoichiometry and Ionization Analysis

L-Lysine is a basic amino acid with two amino groups, while L-Malic acid is a dicarboxylic acid.[1][2][3] The 1:1 stoichiometry is the most chemically significant form for pharmaceutical applications [1].

Table 1: Ionization Constants (Aqueous, 25°C)

| Chemical Entity | Functional Group | Approximate pKa | Role in Salt |

| L-Lysine | 2.18 | Neutral (Zwitterion) | |

| 8.95 | Secondary Proton Donor | ||

| 10.53 | Primary Proton Acceptor | ||

| L-Malic Acid | 3.40 | Primary Proton Donor | |

| 5.20 | Secondary Proton Donor |

Interaction Logic

The primary interaction occurs between the most basic group of Lysine (

Conclusion: A

Computational Modeling Framework

To rigorously model this interaction, we employ a dual-layer approach: Density Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for solution behavior.[2][3][4]

Quantum Mechanical Modeling (DFT)

Objective: Determine the ground-state geometry, binding energy, and HOMO-LUMO gap of the L-Lysine L-Malate ion pair in a vacuum and implicit solvent.

Protocol:

-

Initial Geometry: Construct the 1:1 complex with the proton explicitly transferred from Malic acid (

-COOH) to Lysine ( -

Functional/Basis Set: Use B3LYP/6-311++G(d,p) .[2][3][4] The diffuse functions (++) are critical for accurately modeling the anionic carboxylate and cationic ammonium groups [3].[4]

-

Optimization: Perform full geometry optimization followed by frequency calculations to ensure no imaginary frequencies (confirming a true minimum).

-

Binding Energy Calculation (

):

Molecular Dynamics (MD) Simulation

Objective: Evaluate the stability of the salt bridge in an aqueous environment and predict solubility trends.

Protocol:

-

Force Field: AMBER ff99SB-ILDN or OPLS-AA .[1][2][3][4] These fields are parameterized well for amino acid side chains and organic acids [4].[2][3][4]

-

Solvation: Place the ion pair in a cubic box with TIP3P water molecules, ensuring a minimum 1.0 nm buffer distance.

-

Neutralization: Add Na+ or Cl- ions only if the system net charge is non-zero (for 1:1 Lys:Malate, the system is zwitterionic and neutral).[2][4]

-

Equilibration:

-

Production Run: 50–100 ns simulation. Analyze the Radial Distribution Function (RDF) between the Lysine Nitrogen and Malate Oxygen to quantify the salt bridge lifetime.[4]

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow from molecular selection to validated model.

Figure 1: Integrated computational workflow for characterizing amino acid salts.

Experimental Validation Protocols

A theoretical model must be ground-truthed.[1][2][3][4] The following protocols confirm the formation of the specific L-Lysine L-Malate phase predicted by the model.

Synthesis via Solvent Evaporation

Rationale: Controlled evaporation allows time for the thermodynamically stable crystal lattice (predicted by DFT) to form.[2][3][4]

-

Dissolution: Dissolve equimolar amounts of L-Lysine (free base) and L-Malic acid in water.

-

Precipitation: Slowly add methanol or ethanol as an antisolvent.[2][4] L-Lysine salts often crystallize effectively from water/alcohol mixtures [5].[1][2][3]

-

Isolation: Filter crystals and dry at 60°C.

Structural Confirmation (PXRD)

Powder X-Ray Diffraction is the gold standard for distinguishing a physical mixture from a new salt phase.[2][4]

-

Success Criteria: The appearance of new diffraction peaks distinct from pure L-Lysine (typically hydrates) and pure L-Malic acid indicates a unique crystal lattice.[1][2][3][4]

-

Note: L-Lysine is hygroscopic and forms hydrates [6]; ensure dry conditions during measurement to avoid deliquescence artifacts.[1][2][3][6]

Thermal Analysis (DSC)

Differential Scanning Calorimetry verifies the stability.[2][3][4]

-

Protocol: Scan from 30°C to 250°C at 10°C/min.

-

Expectation: A sharp endothermic melting peak distinct from the melting points of Lysine (~215°C dec.) and Malic acid (~100°C).[2][3][4] A single, sharp peak confirms a pure salt phase.

Mechanism of Proton Transfer[1]

The stability of the L-Lysine L-Malate salt relies on the proton transfer mechanism.[1][2] The diagram below details the atomic-level transfer.[1]

Figure 2: Reaction coordinate for the proton transfer from Malic acid to Lysine.

References

-

PubChem. Lysine Malate (Compound). National Library of Medicine.[1][2][4] Available at: [Link][2][3][4]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Standard reference for Delta pKa rule).

-

Bouchoux, G., et al. Proton Affinity of Lysine Homologues from the Extended Kinetic Method. ResearchGate. Available at: [Link]

-

Case, D. A., et al. Direct comparison of amino acid and salt interactions with double-stranded and single-stranded DNA from explicit-solvent molecular dynamics simulations. NIH PubMed.[2][3][4] Available at: [Link]

-

Ajinomoto Co., Inc. Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof. US Patent 4420432A.[2][3][4] Available at:

-

UCL Discovery. Identification and Crystal Structure Determination of New Hydrate Phases of L-Lysine. Available at: [Link]

Sources

- 1. EP0153018A1 - Lysine salt crystals and process for produktion thereof - Google Patents [patents.google.com]

- 2. Lysine Malate | C10H20N2O7 | CID 71749819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malic acid - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of L-Lysine L-Malate

This Application Note is structured to guide researchers through the development and execution of a robust HPLC method for the simultaneous quantification of L-Lysine and L-Malic acid in the salt form L-Lysine L-Malate .

Introduction & Scientific Rationale

L-Lysine L-Malate is a salt comprised of the essential amino acid L-Lysine and the dicarboxylic organic acid L-Malic acid. It is frequently utilized in pharmaceutical formulations and nutraceuticals to enhance the solubility and bioavailability of lysine or as a functional excipient.

The Analytical Challenge

Quantifying this salt presents a distinct chromatographic paradox:

-

Polarity Mismatch: L-Lysine is a basic, highly polar amino acid (pKa

9.0, 10.5) that elutes in the void volume of standard C18 columns. L-Malic acid is a polar organic acid (pKa -

Detection Limits: Neither molecule possesses a strong chromophore (e.g., benzene ring). Both rely on end-absorption of carboxyl/amine groups in the low UV range (205–210 nm), making the baseline sensitive to mobile phase quality.

The Solution: Ion-Pair Chromatography (IPC)

While HILIC (Hydrophilic Interaction Liquid Chromatography) is a viable modern alternative, Ion-Pair Reversed-Phase HPLC remains the "Gold Standard" for Quality Control (QC) due to its robustness, reproducibility, and compatibility with standard C18 columns found in 99% of laboratories.

-

Mechanism for Lysine: We introduce an anionic ion-pairing reagent (Sodium Octanesulfonate) which adsorbs onto the C18 stationary phase. The negatively charged sulfonate head attracts the positively charged Lysine, creating a "pseudo-stationary phase" that retains the amino acid.

-

Mechanism for Malic Acid: We maintain a low pH (2.0–2.5) using phosphate buffer.[1] This suppresses the ionization of Malic acid, rendering it sufficiently hydrophobic to interact with the C18 backbone directly.

Method Development & Decision Tree

The following diagram illustrates the logical flow for selecting this specific protocol over alternatives like Derivatization or HILIC.

Figure 1: Method Selection Decision Tree. The path to IP-RP-HPLC is chosen for its balance of efficiency and accessibility.

Detailed Protocol: Simultaneous Determination

Instrumentation & Reagents[1][2]

-

HPLC System: Agilent 1260/1290, Waters Alliance, or equivalent with a Quaternary Pump and PDA/UV Detector.

-

Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm.

-

Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18. (Base-deactivated silica is preferred).

-

-

Reagents:

-

Potassium Dihydrogen Phosphate (

), HPLC Grade. -

Sodium 1-Octanesulfonate (SOS), HPLC Grade (Ion-Pair Reagent).

-

Phosphoric Acid (85%), HPLC Grade.

-

Acetonitrile (ACN), HPLC Grade.

-

Water: Milli-Q (18.2 MΩ·cm).

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM | Buffer controls ionization; SOS retains Lysine. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the ion-pair complex. |

| Mode | Isocratic (90% A : 10% B) | Isocratic is crucial for IP-HPLC to maintain equilibrium of the ion-pair reagent on the column. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Wavelength | 210 nm | Maximize sensitivity for carboxyl groups (Malic) and amine end-absorption (Lysine). |

| Column Temp | 30°C | Ensures reproducible kinetics. |

| Injection Vol | 10–20 µL | Dependent on sample concentration. |

| Run Time | ~15–20 minutes | Lysine typically elutes later due to strong IP interaction. |

Mobile Phase Preparation (Critical Step)

-

Buffer Preparation: Dissolve 2.72 g of

and 1.08 g of Sodium Octanesulfonate in 950 mL of Milli-Q water. -

pH Adjustment: Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (10%). Note: pH control is critical.[1] If pH > 3.0, Malic acid peak shape degrades.

-

Filtration: Filter through a 0.45 µm nylon membrane.

-

Mixing: Mix 900 mL of Buffer with 100 mL of Acetonitrile. Degas thoroughly.

Standard & Sample Preparation

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh 50.0 mg of L-Lysine HCl Reference Standard into a 50 mL volumetric flask.

-

Accurately weigh 50.0 mg of L-Malic Acid Reference Standard into the same flask.

-

Dissolve and dilute to volume with Mobile Phase . Using mobile phase as diluent prevents solvent shock and peak distortion.

Sample Solution:

-

Weigh ~100 mg of L-Lysine L-Malate salt.

-

Dissolve in 100 mL Mobile Phase (Conc: 1 mg/mL).

-

Filter through 0.45 µm PVDF or PTFE syringe filter.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following suitability tests (SST).

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution ( | > 2.0 between any peaks | Decrease % ACN or lower pH. |

| Tailing Factor ( | < 2.0 (Lysine often tails) | Increase SOS concentration or Column Temp. |

| RSD (Area) | < 2.0% (n=5 injections) | Check injector precision or pump stability. |

| Theoretical Plates | > 2000 | Replace column or check connections. |

Expected Elution Order:

-

L-Malic Acid: ~3–5 minutes (Retained by hydrophobicity at pH 2.5).

-

L-Lysine: ~8–12 minutes (Retained by Ion-Pair interaction).

Mechanism of Action Diagram

Understanding the chemistry is vital for troubleshooting. The diagram below visualizes the dual-retention mechanism occurring on the column surface.

Figure 2: Dual-Retention Mechanism. Lysine is retained by the anionic SOS tail, while Malic Acid interacts directly with the C18 phase due to ionization suppression.

Calculation of Potency

Since the reference standards are likely L-Lysine HCl and L-Malic Acid (free acid), conversion factors are required if you are reporting the content of the salt "L-Lysine L-Malate".

1. Determine Concentration of Free Base/Acid:

2. Stoichiometric Conversion (if required):

If reporting as the salt

-

MW L-Lysine: 146.19 g/mol [2]

-

MW L-Malic Acid: 134.09 g/mol

-

Theoretical Ratio: ~52.1% Lysine / 47.9% Malic Acid.

Report:

-

% L-Lysine (w/w)

-

% L-Malic Acid (w/w)

-

Molar Ratio (Observed Lysine / Observed Malic) — Should be close to 1.0.

Troubleshooting Guide

-

Drifting Baseline: Common in IP-HPLC. Ensure the column is equilibrated for at least 60 minutes with the mobile phase containing the ion-pair reagent. Do not wash the column with 100% organic immediately; wash with water first to remove salts.

-

Lysine Peak Broadening: The concentration of SOS is too low. Increase from 5 mM to 10 mM.

-

Malic Acid Co-elution with Void: The pH is too high. Lower pH to 2.2 to ensure Malic acid is fully protonated.

References

-

USP Monograph: L-Lysine Hydrochloride. United States Pharmacopeia. (Accessed 2026). Standard for Lysine quantification using ion-pair chromatography.

-

AOAC Official Method 999.13.Lysine, Methionine, and Threonine in Feed Grade Amino Acids and Premixes. Uses post-column derivatization, but establishes extraction protocols.

-

Separation of Amino Acids and Organic Acids.SIELC Technologies Application Notes.

-

Guidance for Industry: Analytical Procedures and Methods Valid

Sources

Application Note: L-Lysine L-Malate in Protein Crystallization Screening

Executive Summary

L-Lysine L-Malate is a specialized organic salt additive used in macromolecular crystallography to modulate protein solubility and promote lattice formation.[1] Unlike simple inorganic salts (e.g., NaCl), L-Lysine L-Malate functions as a biocompatible hydrotrope , combining the chaotropic (solubilizing) properties of the lysine cation with the kosmotropic (stabilizing) properties of the malate anion. This guide details the preparation, screening strategies, and mechanistic applications of L-Lysine L-Malate for rescuing "dead" crystallization drops and optimizing diffraction quality.

Scientific Mechanism: The "Push-Pull" Effect

To use L-Lysine L-Malate effectively, one must understand its dual-action mechanism on the protein-solvent interface.[1] It operates differently than standard precipitants like PEG or Ammonium Sulfate.

The Chemical Synergy

-

L-Lysine Component (The Solubilizer): The

-amino group of lysine acts as a hydrotrope. It suppresses non-specific aggregation by interacting with hydrophobic patches on the protein surface and neutralizing surface acidic residues (Glu, Asp). This increases the metastable zone width, preventing immediate amorphous precipitation. -

L-Malate Component (The Stabilizer): As a dicarboxylic acid anion, malate sits in the middle-to-left of the Hofmeister series. It acts as a mild kosmotrope, structuring water around the protein and encouraging compact folding without the harsh "salting-out" effects of citrate or sulfate.

Mechanism Diagram

The following diagram illustrates how L-Lysine L-Malate shifts the equilibrium from disordered aggregation toward ordered nucleation.

Figure 1: Mechanistic action of L-Lysine L-Malate.[1][2][3][4][5][6][7] The Lysine cation inhibits aggregation (Red T-bar), while the Malate anion stabilizes the ordered lattice (Green Arrow).

Materials and Preparation

Safety Note: L-Lysine L-Malate is generally non-toxic but should be handled with standard laboratory PPE.[1]

Reagent Specifications

-

Molecular Weight: ~280.27 Da (for 2:1 salt) or ~146.19 (Lys) + 134.09 (Malic) depending on stoichiometry.

-

Purity:

98% (Crystallography Grade recommended)

Stock Solution Protocol (1.0 M)

Most commercial screens provide this reagent at 1.0 M or 2.0 M. If preparing from powder:

-

Weighing: Weigh 28.03 g of L-Lysine L-Malate (assuming 2:1 stoichiometry, verify manufacturer Certificate of Analysis).

-

Dissolution: Dissolve in 60 mL of ultrapure deionized water (Milli-Q, 18.2 M

). -

pH Adjustment (Critical):

-

Measure the pH. It is typically neutral (~6.5–7.5).

-

If optimization requires: Adjust pH using concentrated HCl or NaOH only if the protein is pH-sensitive. For general screening, leave unbuffered to allow the crystallization buffer to dominate.

-

-

Volume Adjustment: Bring final volume to 100 mL with water.

-

Filtration: Filter through a 0.22

m membrane (PES or PVDF) into a sterile container. -

Storage: Store at 4°C. Stable for 6–12 months.

Experimental Protocols

Protocol A: The "Rescue" Additive Screen

Purpose: Use this protocol when you have "hits" that yield heavy precipitate, phase separation, or showers of microcrystals, but no single diffraction-quality crystals.

Workflow:

-

Identify Base Condition: Select the reservoir solution that produced the precipitate (e.g., 20% PEG 3350, 0.2 M MgCl2).

-

Prepare Drops:

-

Incubation: Seal and incubate at the optimal temperature.

-

Observation: Check immediately (T=0), 24h, and 1 week.

-

Result 1 (Clear Drop): Solubility increased too much. Repeat with 0.05 M additive.

-

Result 2 (Fewer, larger crystals):Success. The additive reduced nucleation density.

-

Protocol B: High-Concentration Solubility Screen

Purpose: For proteins that precipitate during concentration (e.g., >10 mg/mL), preventing the setup of crystallization trials.

Workflow:

-

Buffer Exchange: Dialyze or concentrate the protein into a buffer containing 50–100 mM L-Lysine L-Malate .

-

Concentration: Proceed with centrifugal concentration.

-

Validation: Measure Dynamic Light Scattering (DLS). A monodisperse peak indicates the salt has successfully suppressed aggregation.

-

Crystallization: Use this protein-additive mix directly in standard sparse-matrix screens.[1]

Data Interpretation & Troubleshooting

Use the table below to interpret the results of your additive screen.

| Observation in Drop | Diagnosis | Recommended Action |

| Heavy Precipitate (Unchanged) | Additive concentration too low. | Increase L-Lysine L-Malate to 0.3 M - 0.5 M. |

| Clear Drop (No Crystals) | Protein solubilized completely. | Increase precipitant (PEG/Salt) concentration by 5-10% or decrease additive to 0.05 M. |

| Phase Separation (Oiling) | Metastable zone reached but nucleation inhibited. | Streak seed the drop using a cat whisker or horse hair.[1] |

| Shower of Microcrystals | Nucleation rate too high. | This is the ideal scenario for this additive.[1] Keep concentration at 0.1 M but lower protein concentration by 20%. |

| Single, Large Crystal | Optimal Condition. | Harvest and cryo-protect.[1] (Note: L-Lysine L-Malate is not a cryoprotectant; add Glycerol or EG).[1] |

Case Study: Optimization of Antibody-Antigen Complex

Context: A Fab-Antigen complex yielded amorphous brown precipitate in 18% PEG 3350, 0.2 M Ammonium Sulfate.

-

Intervention: An additive screen was performed.

-

Result: The well containing 0.1 M L-Lysine L-Malate cleared the precipitate.

-

Optimization: A grid screen was set up:

-

Outcome: Diffraction quality crystals (2.1 Å) appeared at 22% PEG 3350, 0.15 M L-Lysine L-Malate .

References

-

Hampton Research. (n.d.).[9][10] Additive Screen User Guide. Retrieved from [Link]

- Shiraki, K., et al. (2002). "Biophysical effect of amino acids on the prevention of protein aggregation." Journal of Biochemistry, 132(4), 591-595.

-

Kado, Y., et al. (2025). "L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures." ResearchGate.[7] Retrieved from [Link]

- Tsumoto, K., et al. (2004). "Solubilization of active green fluorescent protein from insoluble particles by L-arginine and L-lysine." Biotechnology Progress, 20(5), 1301-1308.

-

US Patent 4420432A. (1983). Crystalline salt of basic L-amino acid with L-malic acid.[1][5] Retrieved from

Sources

- 1. Jena Bioscience : Everon Life Sciences [everonlife.com]

- 2. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. US4420432A - Crystalline salt of basic L-amino acid with L-malic acid and process for the preparation thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. hamptonresearch.com [hamptonresearch.com]

Application Note & Protocol: The Use of L-Lysine L-Malate in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes. The method traditionally relies on the metabolic incorporation of "heavy" stable isotope-labeled essential amino acids, most commonly L-Lysine and L-Arginine, into the entire proteome of cultured cells. The choice of the amino acid salt form can influence factors such as solubility, stability, and the overall cellular microenvironment. This application note presents a detailed theoretical framework and a practical, investigational protocol for the use of L-Lysine L-Malate as an alternative to the commonly used L-Lysine hydrochloride in SILAC experiments. We will explore the potential advantages of this approach, address the metabolic considerations of using a malate salt, and provide a comprehensive, step-by-step guide for its implementation in your laboratory.

Introduction to SILAC and the Rationale for Exploring L-Lysine L-Malate

SILAC enables the in-vivo encoding of proteomes with specific isotopic signatures. In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a particular amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium with a stable isotope-labeled counterpart. Following cell growth and experimental treatment, the cell populations are combined, and the proteins are extracted and digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the heavy and light peptide pairs allows for the accurate relative quantification of proteins between the two samples.

L-Lysine, an essential amino acid, is a cornerstone of SILAC due to its prevalence in proteins and the fact that trypsin, the most commonly used protease in proteomics, cleaves at the C-terminus of lysine and arginine residues. Traditionally, L-Lysine is added to SILAC media in its hydrochloride (HCl) salt form for its high solubility and stability.[1][2] However, the use of L-Lysine L-Malate presents a novel and intriguing alternative with several potential, yet unproven, benefits.

Hypothesized Advantages of L-Lysine L-Malate in SILAC:

-

Enhanced Solubility and Stability: Malate salts have been shown to improve the solubility and stability of various compounds.[3] This could potentially lead to more consistent and reliable SILAC media preparations.

-

pH Buffering Capacity: The addition of amino acid hydrochloride salts can cause a transient decrease in the pH of the culture medium, which is typically compensated for by the buffering system of the media.[4] Malic acid has two pKa values (pKa1 ≈ 3.4 and pKa2 ≈ 5.1), which could offer a mild buffering effect in the physiological pH range of cell culture media, potentially contributing to a more stable cellular environment.

-

Metabolic Contribution of Malate: Malate is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production and the biosynthesis of other molecules.[5] The introduction of malate as a counter-ion could potentially support cellular metabolism, although this also necessitates careful consideration of its potential impact on the experimental system.

It is crucial to note that the use of L-Lysine L-Malate in SILAC is an investigational approach. This guide is intended to provide a scientifically sound basis for researchers wishing to explore its potential.

Essential Considerations and Pre-experimental Setup

Reagents and Materials

-

SILAC-grade cell culture medium: Deficient in L-Lysine and L-Arginine (e.g., DMEM for SILAC, RPMI 1640 for SILAC).

-

Dialyzed Fetal Bovine Serum (dFBS): Essential to minimize the introduction of unlabeled amino acids.

-

"Light" L-Lysine L-Malate: (C₁₀H₂₀N₂O₇, MW: 280.28 g/mol ).[6]

-

"Heavy" L-Lysine L-Malate (investigational): The availability of isotopically labeled L-Lysine L-Malate (e.g., ¹³C₆, ¹⁵N₂-L-Lysine L-Malate) should be confirmed with suppliers of stable isotope-labeled compounds. If not commercially available, custom synthesis may be required.[][8][9]

-

L-Arginine (light and heavy forms): As required for your specific SILAC experiment.

-

Sterile, pyrogen-free water and Phosphate Buffered Saline (PBS) .

-

Standard cell culture plastics and equipment.

Cell Line Selection and Adaptation

Select a cell line that is amenable to SILAC labeling and grows well in the chosen culture medium. It is recommended to gradually adapt the cells to the SILAC medium containing L-Lysine L-Malate over several passages to ensure robust growth and complete incorporation of the labeled amino acid.

Experimental Protocols

Preparation of L-Lysine L-Malate Stock Solutions

Accurate concentration of L-Lysine is critical for successful SILAC. The following calculations are based on matching the molar concentration of L-Lysine in standard SILAC media, which typically uses L-Lysine hydrochloride. A common concentration for L-Lysine in DMEM is 146 mg/L.[10]

Table 1: Molecular Weights for Concentration Calculations

| Compound | Molecular Weight ( g/mol ) |

| L-Lysine | 146.19[11][12][13] |

| L-Lysine monohydrochloride | 182.65[1][2][3][5][14] |

| L-Lysine L-Malate | 280.28[6][15] |

| Heavy L-Lysine (¹³C₆, ¹⁵N₂) | ~154.13 (calculated) |

| Heavy L-Lysine (¹³C₆, ¹⁵N₂) monohydrochloride | 190.59[4][16] |

| Heavy L-Lysine (¹³C₆, ¹⁵N₂) L-Malate | ~288.22 (calculated) |

To prepare a 100x stock solution of "light" L-Lysine L-Malate:

-

Calculate the required mass:

-

Standard DMEM L-Lysine HCl concentration: 146 mg/L

-

Molar concentration of L-Lysine: (146 mg/L) / (182.65 g/mol ) ≈ 0.8 mM

-

Required concentration of L-Lysine L-Malate: 0.8 mM

-

Mass of L-Lysine L-Malate per liter of medium: 0.8 mmol/L * 280.28 g/mol ≈ 224.2 mg/L

-

For a 100x stock solution, you will need 22.42 g/L, or 2.242 g per 100 mL .

-

-

Dissolve 2.242 g of "light" L-Lysine L-Malate in 100 mL of sterile PBS.

-

Sterile filter the solution through a 0.22 µm filter.

-

Aliquot and store at -20°C.

For "heavy" L-Lysine L-Malate, repeat the calculation with the appropriate molecular weight.

Preparation of SILAC Media with L-Lysine L-Malate

-

To 500 mL of L-Lysine and L-Arginine deficient SILAC medium, add:

-

50 mL of dialyzed Fetal Bovine Serum (dFBS).

-

5 mL of the 100x "light" or "heavy" L-Lysine L-Malate stock solution.

-

5 mL of the appropriate 100x L-Arginine stock solution (light or heavy).

-

Other supplements as required (e.g., L-Glutamine, Penicillin-Streptomycin).

-

-

Mix thoroughly by gentle inversion.

-

The final SILAC medium is ready for use.

SILAC Labeling and Cell Culture

-

Culture your cells in the prepared "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

-

Monitor cell growth, viability, and morphology to ensure that L-Lysine L-Malate does not have any adverse effects on your cell line.

-

Perform your experimental treatment on one of the cell populations.

-

Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.

Protein Extraction, Digestion, and Mass Spectrometry

Follow your standard laboratory protocols for protein extraction, in-solution or in-gel digestion with trypsin, and subsequent analysis by LC-MS/MS.

Data Analysis and Validation

Data analysis for SILAC experiments using L-Lysine L-Malate follows the same principles as for standard SILAC. Utilize software capable of identifying and quantifying heavy and light peptide pairs.

Crucial Validation Steps for this Investigational Protocol:

-

Incorporation Check: Before proceeding with your main experiment, perform a small-scale labeling and analyze a sample of the proteome to confirm >97% incorporation of the heavy L-Lysine.

-

Metabolic Analysis: As malate is metabolically active, consider performing a targeted metabolomics analysis to assess any significant changes in the TCA cycle intermediates or related pathways in cells cultured with L-Lysine L-Malate compared to L-Lysine HCl.[17]

-

Growth Curve Analysis: Compare the growth rate of cells in L-Lysine L-Malate containing media to that in standard SILAC media to rule out any cytotoxic or growth-inhibitory effects.

Visualizations

Standard SILAC Workflow

Caption: A generalized workflow for a SILAC experiment.

Chemical Structures

Caption: Chemical structures of L-Lysine and L-Malic acid.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor cell growth or viability | The malate counter-ion may have unexpected metabolic effects on the specific cell line. | Perform a dose-response curve with L-Lysine L-Malate. Compare growth curves with cells grown in L-Lysine HCl media. Consider adapting cells for a longer period. |

| Incomplete isotopic labeling | Insufficient number of cell doublings. Presence of unlabeled lysine in the medium or serum. | Ensure at least 5-6 cell doublings. Use high-quality dialyzed FBS. Confirm the absence of unlabeled lysine in the base medium. |

| Significant changes in cellular metabolism | The malate is being actively metabolized and is altering key pathways. | This may be an inherent feature of using L-Lysine L-Malate. Acknowledge this in the experimental design and interpretation of results. Use L-Lysine HCl as a control to differentiate treatment effects from metabolic effects of malate. |

Conclusion

The use of L-Lysine L-Malate in SILAC is a novel, investigational approach that warrants further exploration. The potential benefits of improved solubility, stability, and a more buffered culture environment are attractive. However, the metabolic activity of the malate counter-ion requires careful consideration and thorough validation. The protocols and considerations outlined in this application note provide a solid foundation for researchers to pioneer the use of L-Lysine L-Malate in quantitative proteomics, potentially unlocking new refinements to the powerful SILAC methodology.

References

-

PubChem. L-Lysine monohydrochloride. National Center for Biotechnology Information. [Link]

-

baseclick GmbH. L-lysine hydrochloride for Research. [Link]

-

ResearchGate. Maleate and malate salts. [Link]

-

Promega Connections. The Marvel of Malate: A Crucial Component in Cellular Energy Metabolism. [Link]

-

ResearchGate. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice. [Link]

-

YouTube. How to Use video for SILAC metabolic labeling using mass spectromety. [Link]

-

Wikipedia. Lysine. [Link]

-

PubChem. Lysine Malate. National Center for Biotechnology Information. [Link]

-

PubMed. The Metabolism of Malate by Cultured Rat Brain Astrocytes. [Link]

-

Eurisotop. Stable Isotope-Labeled and Unlabeled Amino Acids. [Link]

-

American Chemical Society. L-Lysine. [Link]

-

Harvard University. Cell Culture in SILAC media. [Link]

-

Global Substance Registration System. LYSINE MALATE. [Link]

-

Bio-Synthesis Inc. Isotope Labeling Peptide. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. 657-27-2 CAS | L-LYSINE MONOHYDROCHLORIDE | Amino Acids & Derivatives | Article No. 04455 [lobachemie.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L -Lysine-13C6,15N2 13C 99atom , 15N 99atom , 95 CP 1200447-00-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Lysine Malate | C10H20N2O7 | CID 71749819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. L-LYSINE L-MALATE | 71555-10-7 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scbt.com [scbt.com]

- 13. acs.org [acs.org]

- 14. L-Lysine monohydrochloride | C6H15ClN2O2 | CID 69568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. L-Lysine-13C6-15N2 Hydrochloride | Essential Amino Acid | TargetMol [targetmol.com]

- 17. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Structural Characterization and Stoichiometric Validation of L-Lysine L-Malate via ESI-MS/MS

Abstract